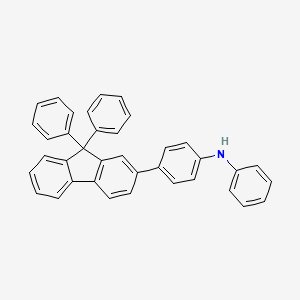
4-(9,9-Diphenyl-9H-fluoren-2-yl)-N-phenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(9,9-Diphenyl-9H-fluoren-2-yl)-N-phenylaniline is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by its unique structure, which includes a fluorene core substituted with diphenyl groups and an aniline moiety. It is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,9-Diphenyl-9H-fluoren-2-yl)-N-phenylaniline typically involves a multi-step process. One common method includes the following steps:
Synthesis of 9,9-Diphenylfluorene: This step involves the reaction of fluorene with diphenylmethanol in the presence of a strong acid catalyst.
Bromination: The 9,9-Diphenylfluorene is then brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 2-position.
Amination: The brominated product undergoes a palladium-catalyzed amination reaction with aniline to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(9,9-Diphenyl-9H-fluoren-2-yl)-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and palladium catalysts for amination reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
4-(9,9-Diphenyl-9H-fluoren-2-yl)-N-phenylaniline has several applications in scientific research:
Organic Electronics: Used as a material in the fabrication of OLEDs due to its excellent electron-transporting properties.
Photovoltaics: Employed in the development of organic solar cells.
Sensors: Utilized in the creation of chemical sensors due to its fluorescence properties.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.
作用机制
The mechanism of action of 4-(9,9-Diphenyl-9H-fluoren-2-yl)-N-phenylaniline in optoelectronic devices involves its ability to transport electrons efficiently. The molecular structure allows for effective conjugation and charge transfer, which is crucial for its performance in OLEDs and other devices. The compound interacts with molecular targets such as electron-accepting materials in the device, facilitating the emission of light.
相似化合物的比较
Similar Compounds
9,9-Diphenyl-9H-fluorene: A precursor in the synthesis of 4-(9,9-Diphenyl-9H-fluoren-2-yl)-N-phenylaniline.
9,9-Diphenyl-9H-fluoren-2-ylboronic acid: Another fluorene derivative with similar structural features.
N-Phenylaniline: A simpler aniline derivative used in various organic syntheses.
Uniqueness
This compound is unique due to its combination of a fluorene core with diphenyl and aniline substituents, which imparts distinct electronic and optical properties. This makes it particularly valuable in the field of organic electronics, where such properties are essential for device performance.
属性
分子式 |
C37H27N |
|---|---|
分子量 |
485.6 g/mol |
IUPAC 名称 |
4-(9,9-diphenylfluoren-2-yl)-N-phenylaniline |
InChI |
InChI=1S/C37H27N/c1-4-12-29(13-5-1)37(30-14-6-2-7-15-30)35-19-11-10-18-33(35)34-25-22-28(26-36(34)37)27-20-23-32(24-21-27)38-31-16-8-3-9-17-31/h1-26,38H |
InChI 键 |
NKAXJJMIYBGZDK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=C(C=C5)NC6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


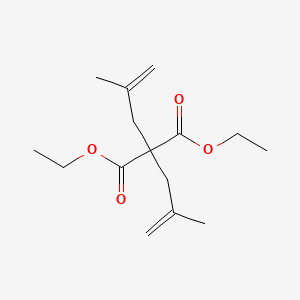
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156634.png)
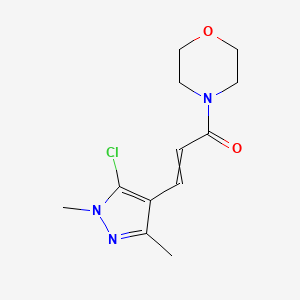
![2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-dihydroinden-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15156657.png)
![(2S)-3-{3-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B15156667.png)
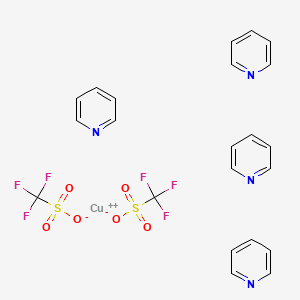
![N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156683.png)
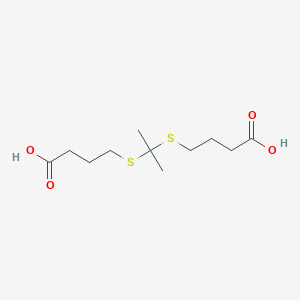
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156709.png)
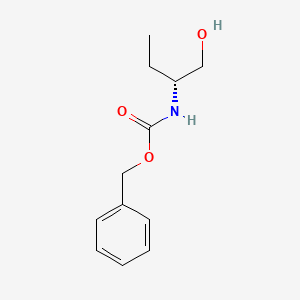
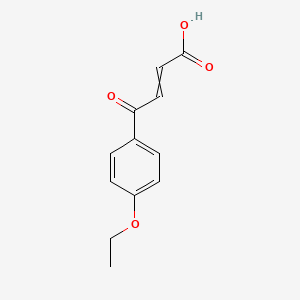
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 2,4-dimethoxybenzoate](/img/structure/B15156719.png)
![2-(3,4-dimethoxyphenyl)-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}inden-1-ylidene)ethanaminium chloride](/img/structure/B15156725.png)
![2-ethyl-9-fluoro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15156728.png)
